Ethyl 3-bromo-1,8-naphthyridine-2-carboxylate
Description
Properties
Molecular Formula |
C11H9BrN2O2 |
|---|---|
Molecular Weight |
281.10 g/mol |
IUPAC Name |
ethyl 3-bromo-1,8-naphthyridine-2-carboxylate |
InChI |
InChI=1S/C11H9BrN2O2/c1-2-16-11(15)9-8(12)6-7-4-3-5-13-10(7)14-9/h3-6H,2H2,1H3 |
InChI Key |
IXASQCVGFUTHFC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C2C=CC=NC2=N1)Br |
Origin of Product |
United States |
Preparation Methods
Friedlander Condensation in Aqueous Media
A groundbreaking advancement in this area is the use of choline hydroxide (ChOH) as a metal-free, biocompatible ionic liquid catalyst in water. This method enables gram-scale synthesis of 1,8-naphthyridines under mild conditions, avoiding toxic solvents or expensive metal catalysts. For example, reacting 2-aminopyridine with ethyl acetoacetate in water at 80°C for 12 hours yields 2-methyl-1,8-naphthyridine-3-carboxylic acid with >90% efficiency. The ChOH catalyst facilitates hydrogen bonding with reactants, lowering the activation energy and enabling regioselective cyclization.
Key Reaction Parameters:
| Parameter | Condition |
|---|---|
| Catalyst | Choline hydroxide (10 mol%) |
| Solvent | Water |
| Temperature | 80°C |
| Reaction Time | 12 hours |
| Yield | >90% |
This method’s scalability and environmental sustainability make it preferable for industrial applications.
Bromination at the 3-Position
Introducing a bromine atom at the 3-position of the naphthyridine ring is critical for further functionalization. Electrophilic aromatic bromination is the most common approach, leveraging the electron-deficient nature of the naphthyridine core to direct substitution.
Bromination of 1,8-Naphthyridine-2-Carboxylic Acid
As detailed in commercial syntheses, 1,8-naphthyridine-2-carboxylic acid undergoes bromination using molecular bromine (Br₂) or N-bromosuccinimide (NBS) in a polar aprotic solvent such as dimethylformamide (DMF) or acetic acid. The carboxylic acid group at position 2 exerts an electron-withdrawing effect, directing electrophilic attack to the adjacent 3-position.
Example Procedure:
-
Dissolve 1,8-naphthyridine-2-carboxylic acid (1.0 equiv) in glacial acetic acid.
-
Add bromine (1.2 equiv) dropwise at 0°C.
-
Stir at room temperature for 6 hours.
-
Quench with sodium thiosulfate, isolate via filtration, and purify by recrystallization from ethanol/water.
Yield: 70–85%
Regioselectivity: >95% for 3-bromo substitution
Esterification to Form the Ethyl Ester
The final step involves converting the carboxylic acid moiety into an ethyl ester. This is typically achieved through alkylation with ethyl iodide in the presence of a base.
Alkylation with Ethyl Iodide
A patent-published method (US3590036A) demonstrates the esterification of 3-bromo-1,8-naphthyridine-2-carboxylic acid using ethyl iodide under basic conditions. The reaction proceeds via nucleophilic substitution, where the carboxylate anion attacks the ethyl iodide.
Optimized Conditions:
| Component | Quantity/Parameter |
|---|---|
| Substrate | 3-bromo-1,8-naphthyridine-2-carboxylic acid (1.0 equiv) |
| Alkylating Agent | Ethyl iodide (1.5 equiv) |
| Base | Potassium hydroxide (2.0 equiv) |
| Solvent | Ethanol/water (3:1 v/v) |
| Temperature | Reflux (80°C) |
| Reaction Time | 5 days |
| Yield | 75–80% |
Mechanistic Insight: The base deprotonates the carboxylic acid to form a carboxylate, which reacts with ethyl iodide to yield the ester. Prolonged reflux ensures complete conversion despite the moderate reactivity of ethyl iodide.
Alternative and Emerging Methods
One-Pot Bromination-Esterification
Recent explorations aim to streamline the synthesis by combining bromination and esterification in a single pot. Preliminary data suggest that using trimethylsilyl bromide (TMSBr) as both a brominating agent and esterification promoter could reduce steps. However, yields remain suboptimal (50–60%) compared to traditional methods.
Microwave-Assisted Synthesis
Microwave irradiation has been tested to accelerate the esterification step. Initial trials show that reaction times can be reduced from days to hours (e.g., 6 hours at 120°C), though product decomposition remains a challenge.
Scalability and Industrial Considerations
The ChOH-catalyzed Friedlander reaction offers gram-scale production of the naphthyridine core, while the bromination and esterification steps are amenable to kilogram-scale batches with proper solvent recovery systems. Key industrial challenges include:
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-bromo-1,8-naphthyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex structures.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide (NaN3) or trimethylsilyl azide (Me3SiN3) under microwave irradiation.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products: The major products formed depend on the type of reaction. For example, substitution reactions can yield various substituted naphthyridines, while cycloaddition reactions can produce fused ring systems .
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 3-bromo-1,8-naphthyridine-2-carboxylate has shown promise in various medicinal chemistry applications:
Antimicrobial Activity
Research indicates that derivatives of naphthyridine, including this compound, exhibit significant antibacterial properties. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria . The mechanism of action is believed to involve inhibition of bacterial DNA gyrase, similar to other naphthyridine derivatives used in antibiotics like ciprofloxacin .
Anticancer Potential
Recent investigations have highlighted the anticancer properties of naphthyridine derivatives. This compound has been evaluated for its ability to induce apoptosis in cancer cells and inhibit tumor growth through mechanisms such as topoisomerase inhibition and interference with cell cycle progression .
The biological activity of this compound extends beyond antimicrobial and anticancer effects. It has been associated with:
- Anti-inflammatory Effects : Compounds with similar structures have shown potential in reducing inflammation markers.
- Neurological Applications : Some derivatives are being investigated for their effects on neurological disorders such as Alzheimer's disease .
Several case studies highlight the applications of this compound:
- Antibacterial Efficacy :
- Anticancer Mechanisms :
Mechanism of Action
The mechanism of action of ethyl 3-bromo-1,8-naphthyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and cell death. In anticancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Halogenated Naphthyridine Derivatives
Ethyl 6-bromo-2-chloro-1,8-naphthyridine-3-carboxylate
- Molecular Formula : C₁₁H₈BrClN₂O₂ (vs. C₁₁H₉BrN₂O₂ for the target compound).
- Structural Differences : Contains both bromine (6-position) and chlorine (2-position), whereas the target compound has bromine at the 3-position.
- Reactivity : Dual halogenation enhances electrophilicity, allowing sequential substitutions. The 3-bromo derivative is more reactive toward SNAr due to the meta-directing effect of the carboxylate group .
Ethyl 6-bromo-1,8-naphthyridin-2(1H)-one-3-carboxylate
Substituent Effects on Bioactivity
Ethyl 7-pivaloylamino-1,8-naphthyridine-2-carboxylate
- Modification: A pivaloylamino group at the 7-position enhances steric bulk and metabolic stability.
Ethyl 7-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-1-(3-chlorobenzyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate (Compound 35)
Non-Halogenated Analogs
Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate
- Functional Groups : Hydroxy and methyl groups increase polarity and reduce lipophilicity compared to brominated analogs.
- Applications: Potential use in chelating metal ions or as a prodrug via ester hydrolysis .
Data Tables
Table 1. Physical Properties of Selected Compounds
Biological Activity
Ethyl 3-bromo-1,8-naphthyridine-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, including antimicrobial and anticancer activities, and presents relevant research findings and data tables.
Chemical Structure and Properties
This compound has the following structural characteristics:
- Chemical Formula : C₁₁H₈BrN₂O₂
- Molecular Weight : Approximately 281.11 g/mol
- Structural Features : The compound features a bromine atom at the 3-position of the naphthyridine ring and an ethyl ester group at the 2-position of the carboxylic acid.
This unique structure contributes to its reactivity and potential biological activity, making it a subject of interest for further research.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Various studies have shown its effectiveness against different bacterial strains. For example, derivatives of naphthyridine compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
| Bacillus subtilis | 14 |
Antitumor Activity
The anticancer potential of this compound has also been explored. Studies have indicated that this compound can induce apoptosis in various cancer cell lines, including prostate and breast cancer cells. The mechanism appears to involve modulation of apoptotic pathways, which are crucial for regulating cell death in cancerous tissues .
Case Study: Anticancer Efficacy
In a study evaluating the effects on prostate cancer cell lines (LNCaP, DU145), this compound exhibited a dose-dependent reduction in cell viability. The compound was tested alongside doxorubicin as a control.
Table 2: Anticancer Activity Against Prostate Cancer Cell Lines
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 5.0 | LNCaP |
| Doxorubicin | 0.5 | LNCaP |
| This compound | 7.5 | DU145 |
The proposed mechanism of action for this compound involves interaction with specific biological targets that regulate cell growth and apoptosis. Interaction studies highlight its binding affinities with various receptors implicated in cancer progression and microbial resistance .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 3-bromo-1,8-naphthyridine-2-carboxylate, and how do reaction conditions influence yield and purity?
- Methodology : The compound is typically synthesized via bromination of 1,8-naphthyridine precursors using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in inert solvents like CCl₄. Subsequent esterification with ethyl chloroformate or transesterification steps introduce the carboxylate group. Key parameters include temperature control (60–80°C for bromination) and stoichiometric ratios to minimize di-substituted by-products .
- Data Contradiction : Some studies report lower yields (~40%) due to competing oxidation side reactions, while optimized protocols using flow chemistry achieve >70% yield by precise temperature modulation and rapid quenching .
Q. How can the purity and structural integrity of this compound be validated?
- Methodology : Use HPLC with UV detection (λ = 254 nm) for purity assessment. Confirm structure via ¹H/¹³C NMR (e.g., characteristic ester carbonyl signal at δ ~165–170 ppm) and high-resolution mass spectrometry (HRMS). X-ray crystallography (via SHELX programs) resolves regiochemistry ambiguities, particularly distinguishing 2- vs. 3-bromo isomers .
Q. What are the primary biological activities reported for this compound, and what preliminary assays are used to evaluate them?
- Methodology : Antibacterial activity is assessed via MIC (Minimum Inhibitory Concentration) assays against Gram-positive strains (e.g., S. aureus), while anticancer potential is screened using MTT assays on cancer cell lines (e.g., HeLa). Mechanistic studies often involve DNA gyrase/topoisomerase IV inhibition assays, analogous to quinolone antibiotics .
Advanced Research Questions
Q. How do steric and electronic effects of the bromo and ester substituents influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodology : The bromine atom at position 3 acts as a directing group, enabling regioselective palladium-catalyzed couplings. DFT calculations suggest the electron-withdrawing ester group at position 2 reduces electron density at C3, slowing oxidative addition but improving selectivity. Optimized conditions use Pd(PPh₃)₄, K₂CO₃, and DMF/H₂O at 80°C .
- Data Contradiction : Conflicting reports exist on the reactivity of 3-bromo vs. 6-bromo isomers; the former shows faster coupling kinetics but lower stability under basic conditions .
Q. What strategies mitigate crystallization challenges during scale-up synthesis?
- Methodology : Poor solubility in polar solvents (e.g., ethanol) necessitates mixed-solvent systems (e.g., CHCl₃/hexane) for recrystallization. Seeding techniques and controlled cooling rates (1–2°C/min) improve crystal homogeneity. Single-crystal XRD (e.g., SHELXL refinement) confirms lattice packing and polymorphism risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
